molecular formula C7H5BrN2O4 B1365525 2,4-Dinitrobenzyl bromide CAS No. 3013-38-5

2,4-Dinitrobenzyl bromide

Cat. No.: B1365525
CAS No.: 3013-38-5
M. Wt: 261.03 g/mol
InChI Key: ZDBJFAWRZSOCMM-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzyl bromide is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzyl bromide, where the benzene ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Scientific Research Applications

2,4-Dinitrobenzyl bromide is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted benzyl derivatives.

    Biology: It serves as a cross-linking agent in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is often used as a reagent for the modification of proteins and peptides. The compound interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable covalent bonds. This interaction is crucial for studying protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound undergoes nucleophilic substitution reactions with nucleophilic groups such as amino and thiol groups in proteins and enzymes. This leads to the formation of stable covalent bonds, resulting in the inhibition or activation of enzyme activity. For example, the modification of lysine residues in enzymes can inhibit their catalytic activity, while modification of cysteine residues can alter protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time, especially under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and disruption of cellular homeostasis . It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins and accumulate in certain cellular compartments. This localization can affect the compound’s activity and function, as well as its overall distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl bromide can be synthesized through the bromination of 2,4-dinitrotoluene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination at the benzylic position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The process involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrobenzyl bromide is unique due to its high reactivity and versatility in various chemical reactions. The presence of both nitro groups and a bromine atom makes it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBJFAWRZSOCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427320
Record name 2,4-DINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-38-5
Record name 2,4-DINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4-Dinitrobenzyl bromide facilitate the analysis of short-chain fatty acids?

A1: The research paper focuses on analyzing short-chain fatty acids (C1-C6) using paper chromatography. While the paper doesn't explicitly detail the entire reaction, this compound likely acts as a derivatizing agent. This means it reacts with the carboxylic acid group of the fatty acids to form 2,4-dinitrophenyl esters. These esters likely possess different chromatographic properties compared to the free fatty acids, allowing for better separation and identification on a paper chromatogram. []

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